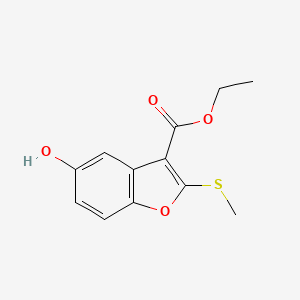
5-(tert-Butyl)-2-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)-2-methylbenzoyl chloride is an organic compound with the molecular formula C12H15ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a tert-butyl group at the 5-position and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-methylbenzoyl chloride typically involves the chlorination of 5-(tert-Butyl)-2-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-2-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(tert-Butyl)-2-methylbenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: The compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 5-(tert-Butyl)-2-methylbenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated hydrochloric acid.
Hydrolysis: The reaction is usually performed in aqueous or alcoholic solutions under mild conditions.
Friedel-Crafts Acylation: The reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
5-(tert-Butyl)-2-methylbenzoic acid: Formed by hydrolysis.
Scientific Research Applications
5-(tert-Butyl)-2-methylbenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is used in the synthesis of biologically active molecules for studying their effects on biological systems.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: The parent compound, which lacks the tert-butyl and methyl substituents.
4-(tert-Butyl)benzoyl Chloride: A similar compound with the tert-butyl group at the 4-position.
2-Methylbenzoyl Chloride: A similar compound with only the methyl group at the 2-position.
Uniqueness
5-(tert-Butyl)-2-methylbenzoyl chloride is unique due to the presence of both the tert-butyl and methyl groups on the benzene ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions. The tert-butyl group provides steric hindrance, which can affect the approach of nucleophiles, while the methyl group can influence the electronic properties of the benzene ring.
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
5-tert-butyl-2-methylbenzoyl chloride |
InChI |
InChI=1S/C12H15ClO/c1-8-5-6-9(12(2,3)4)7-10(8)11(13)14/h5-7H,1-4H3 |
InChI Key |
LINJYWNUCQLUIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



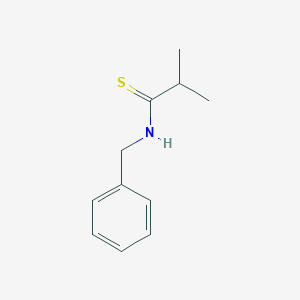

![4-Chloro-6-cyclopropyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12819834.png)
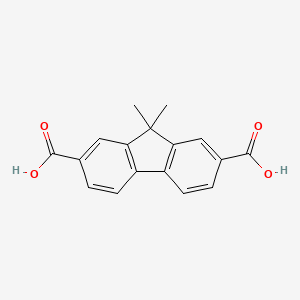

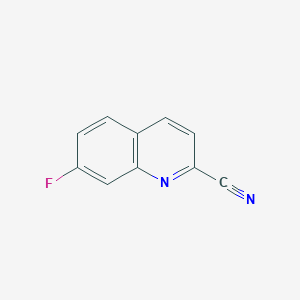
![5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine](/img/structure/B12819862.png)

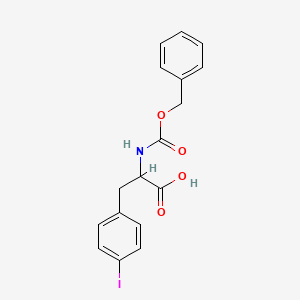
![2-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B12819895.png)


